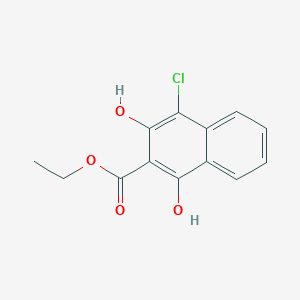

Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate

Description

Overview of Naphthoate Esters as Chemical Scaffolds

Naphthoate esters, and the broader naphthalene (B1677914) scaffold, are privileged structures in medicinal chemistry and materials science. ijpsjournal.comnih.gov The rigid, planar, and aromatic nature of the naphthalene system provides a robust framework for the spatial presentation of various functional groups. nih.gov This characteristic is advantageous in the design of molecules intended to interact with biological targets such as enzymes and receptors, which often have well-defined binding pockets.

Naphthalene-based compounds have been successfully developed into a range of therapeutics, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov The ester functionality, in this case, an ethyl ester, can influence the molecule's solubility, stability, and pharmacokinetic properties. Esters are often employed in drug design as prodrugs, which can be hydrolyzed in vivo to release the active carboxylic acid form.

The versatility of the naphthalene scaffold is further highlighted by its use in the development of fluorescent probes for detecting and imaging purposes, owing to its inherent photophysical properties. nih.gov Naphthalene derivatives are also utilized in the synthesis of dyes, pigments, and pesticides. numberanalytics.com

Significance of Halogenated and Dihydroxylated Naphthalene Architectures in Organic Chemistry

The introduction of halogen atoms and hydroxyl groups onto the naphthalene core significantly modulates its electronic properties and reactivity, opening up a wide array of synthetic possibilities and potential applications.

Halogenated Naphthalenes: The presence of a chlorine atom, as in Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate, can profoundly impact a molecule's properties. Halogens can alter the lipophilicity of a compound, which affects its ability to cross cell membranes. Furthermore, the electronegativity and size of the halogen can influence binding interactions with biological targets. In synthetic chemistry, halogenated naphthalenes serve as versatile intermediates for introducing other functional groups through various coupling reactions. google.comresearchgate.net

Dihydroxylated Naphthalenes: The dihydroxy substitution pattern is a key feature of many biologically active natural products and synthetic compounds. Hydroxyl groups can participate in hydrogen bonding, a critical interaction in molecular recognition processes within biological systems. For instance, 1,4-dihydroxy-2-naphthoic acid (DHNA), a bacterial-derived metabolite, is known to bind to the aryl hydrocarbon receptor (AhR) and exhibit anti-inflammatory activity. nih.gov The oxidation of naphthalene can lead to the formation of naphthoquinones, which are important intermediates in the synthesis of pharmaceuticals and dyes. numberanalytics.com Some 1,4-naphthoquinone (B94277) derivatives have demonstrated a range of biological activities, including antifungal, antibacterial, and anticancer properties.

The combination of both halogen and hydroxyl substituents on a naphthalene ring, as seen in the target molecule, creates a unique electronic and steric environment. This can lead to novel chemical reactivity and biological activity that may not be present in molecules with only one type of substituent.

Current Research Landscape and Emerging Interests in this compound

While direct research on this compound is limited in publicly accessible literature, the interest in its constituent fragments is strong and growing. The synthesis of structurally related compounds, such as ethyl (S)-4-chloro-3-hydroxybutanoate, is an area of active research, particularly focusing on efficient biocatalytic methods. nih.govresearchgate.net This interest is driven by the utility of such chiral building blocks in the synthesis of pharmaceuticals.

The academic curiosity surrounding this compound stems from the predictive synergy of its functional groups. The dihydroxynaphthoate core suggests potential bioactivity, possibly as an enzyme inhibitor or a receptor ligand. For example, inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase have shown promise as antibacterial agents against multidrug-resistant Gram-positive pathogens. nih.gov The chloro-substituent could enhance this activity or introduce new pharmacological properties.

Future research on this compound is anticipated to focus on several key areas:

Synthesis: Development of efficient and stereoselective synthetic routes to access the molecule and its analogs.

Biological Screening: Evaluation of its activity against a range of biological targets, including kinases, proteases, and receptors implicated in various diseases.

Materials Science: Investigation of its photophysical properties for potential applications in organic electronics or as a fluorescent probe.

The exploration of this and similar halogenated and hydroxylated naphthoate esters represents a promising frontier in the quest for novel molecules with valuable applications in medicine, biology, and materials science.

Approaches to the Naphthalene Core Construction

The construction of the naphthalene skeleton is a foundational step, and several distinct methods have been developed to generate naphthol and naphthoate derivatives. These routes offer flexibility in accessing precursors with various substitution patterns.

The Friedel-Crafts acylation is a classic and versatile method for introducing an acyl group onto an aromatic ring. nih.gov In the context of naphthalene synthesis, this reaction is pivotal for creating key ketone intermediates. The acylation of naphthol derivatives can be achieved with high regioselectivity. For instance, using zinc chloride supported on alumina (B75360) as a catalyst allows for the direct ortho-C-acylation of phenolic substrates with carboxylic acids under microwave irradiation and solvent-free conditions. rsc.org This method provides a direct route to hydroxyaryl ketones, which are precursors to the target naphthoate structure. rsc.org

The regioselectivity of Friedel-Crafts acylation on the naphthalene ring itself is highly dependent on reaction conditions and the nature of the acylating agent. For example, the acetylation of naphthalene with acetyl chloride and aluminum chloride can yield a mixture of α- and β-isomers, with the ratio changing based on reactant concentrations and reaction time. The reaction is believed to be second-order for the α-position and first-order for the β-position with respect to the acylating reagent. For substituted naphthalenes, existing groups like acetylamino, halogen, or methoxyl direct the position of the incoming acyl group. lookchem.com

Table 1: Overview of Friedel-Crafts Acylation Conditions

| Substrate Type | Catalyst/Reagent | Key Feature | Product Type |

|---|---|---|---|

| Phenol/Naphthol Derivatives | ZnCl₂ on Al₂O₃, Carboxylic Acid | High regioselectivity for ortho-acylation | Hydroxyaryl ketones |

| Naphthalene | Acetyl Chloride, AlCl₃ | Produces α/β isomer mixtures; ratio is condition-dependent | Acetonaphthones |

| β-Substituted Naphthalenes | Varies | Directing effects from existing substituents | Regiospecific Acetonaphthones |

A novel and powerful strategy for synthesizing 1-hydroxy-2-naphthoic acid esters involves the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. nih.govacs.org This unexpected transformation proceeds via a 1,2-acyl shift, providing access to naphthoate derivatives with unique substitution patterns. nih.govbohrium.com The proposed mechanism involves the opening of the oxa-bridge to form a stable allylic and benzylic carbocation at the C4 position. nih.govacs.org This intermediate facilitates the acyl migration, ultimately leading to the formation of the 1-hydroxy-2-naphthoic acid ester. nih.gov The preference for ionization at C4 is attributed to the destabilizing electron-withdrawing effect of the ester group, which disfavors carbocation formation at C1. nih.govacs.org This methodology has been successfully applied to generate a range of substituted 1-hydroxy-2-naphthoic acid esters. nih.gov

Another effective route to the 1-hydroxy-2-naphthoate (B8527853) core involves the aromatization of 2-carbonyl-1-tetralone precursors. Specifically, 1-tetralone-2-carboxylates can be converted into 1-hydroxy-2-naphthoates in yields ranging from 30% to 92%. researchgate.net This transformation is achieved through aerobic oxidation under basic conditions, utilizing sodium hydride in dimethyl sulfoxide (B87167) (DMSO) and facilitated by blue light irradiation. researchgate.net The method is also applicable to the aromatization of related structures such as 2-acyl-1-tetralones and 1-tetralone-2-carboxamides, demonstrating its versatility in producing the desired naphthol skeleton. researchgate.net

Modern synthetic chemistry has introduced sophisticated strategies such as the deconstruction-reconstruction approach to access complex aromatic structures. researchgate.netrsc.orgseoultech.ac.kr This method is used for the synthesis of multisubstituted polycyclic aromatic hydrocarbons, including 1-naphthol (B170400) derivatives. rsc.org The process begins with a "deconstruction" step, which generates bifunctional substrates like o-cyanomethylaroyl fluorides that contain both a pro-nucleophilic and an electrophilic site. rsc.orgseoultech.ac.kr The "reconstruction" phase involves a formal [4+2] benzannulation reaction between these intermediates and active methylene (B1212753) compounds to construct the substituted naphthol ring system. rsc.org This strategy provides a powerful tool for building highly functionalized naphthalene cores applicable to complex target molecules. researchgate.netrsc.org

Introduction of the Halogen Functionality

Once the core naphthalene structure is established, the introduction of the chlorine atom at a specific position is a critical step. This requires methods that offer high regioselectivity to ensure the formation of the correct isomer.

The direct chlorination of naphthalene is a key process for forming polychlorinated naphthalenes (PCNs). Electrophilic chlorination of naphthalene can be selectively directed to the 1 and 4 positions, which is directly relevant for the synthesis of the target compound. nih.gov Studies have shown that copper(II) chloride is a highly active agent for this transformation, operating effectively at temperatures between 200-350 °C. nih.gov The reaction mechanism is believed to involve dechlorination-oxychlorination cycles of the copper species, which drives the selective chlorine substitution on the naphthalene ring. nih.gov

For naphthalene derivatives that already possess directing groups, transition-metal-catalyzed C-H functionalization offers a high degree of control over the position of halogenation. For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be switched between C8 and C2 reactivity based on the presence of an imine intermediate. researchgate.net While traditional electrophilic aromatic substitution can be difficult to control, these modern catalytic methods provide precise tools for installing halogen atoms at desired positions on the naphthalene nucleus. researchgate.net

Table 2: Summary of Naphthalene Ring Construction and Functionalization

| Methodology | Key Reagents/Conditions | Intermediate/Product | Primary Application |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ or ZnCl₂/Al₂O₃, Acyl Halide/Carboxylic Acid | Acyl Naphthalenes/Naphthols | Core skeleton construction |

| Oxabenzonorbornadiene Rearrangement | Lewis Acid | 1-Hydroxy-2-naphthoic acid esters | Direct synthesis of naphthoate core |

| Aromatization of Tetralones | NaH, DMSO, Blue Light | 1-Hydroxy-2-naphthoates | Core skeleton construction from cyclic precursors |

| Deconstruction-Reconstruction | o-cyanomethylaroyl fluorides, Active methylenes | Substituted 1-Naphthols | Synthesis of highly substituted cores |

| Electrophilic Chlorination | CuCl₂ (200-350 °C) | 1- and 4-chloronaphthalenes | Introduction of chlorine at C4 |

| Directed C-H Halogenation | Palladium catalyst, Directing Group | Regiospecific halonaphthalenes | Precise introduction of chlorine |

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClO4 |

|---|---|

Molecular Weight |

266.67 g/mol |

IUPAC Name |

ethyl 4-chloro-1,3-dihydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H11ClO4/c1-2-18-13(17)9-11(15)8-6-4-3-5-7(8)10(14)12(9)16/h3-6,15-16H,2H2,1H3 |

InChI Key |

ZEDBARLPVYZTSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1O)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Halogenation of the Naphthalene (B1677914) Core

The introduction of a halogen, such as chlorine, onto an aromatic ring can be achieved through various methods. For aromatic carboxylic acids, decarboxylative halogenation, also known as halodecarboxylation, presents a key synthetic strategy. This process involves the replacement of a carboxyl group with a halogen atom, liberating carbon dioxide. This transformation is conceptually distinct as it allows for the installation of a halogen at a position that might be difficult to achieve through direct electrophilic aromatic halogenation, which is governed by the directing effects of existing substituents.

One of the classic examples of decarboxylative halogenation is the Hunsdiecker reaction , which traditionally involves the reaction of a silver salt of a carboxylic acid with a halogen. The mechanism is widely believed to proceed through a radical chain pathway.

The key steps in a Hunsdiecker-type mechanism are:

Formation of an Acyl Hypohalite: The silver carboxylate reacts with the halogen (e.g., bromine or chlorine) to form an unstable acyl hypohalite intermediate.

Homolytic Cleavage: The weak oxygen-halogen bond in the acyl hypohalite undergoes homolysis, often initiated by heat or light, to generate a carboxyl radical and a halogen radical.

Decarboxylation: The carboxyl radical rapidly loses a molecule of carbon dioxide to form an aryl radical.

Halogen Abstraction: The newly formed aryl radical abstracts a halogen atom from another acyl hypohalite molecule or a halogen molecule to yield the final aryl halide product and propagate the radical chain.

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Salt Formation | Silver carboxylate |

| 2 | Hypohalite Formation | Acyl hypohalite |

| 3 | Initiation (Homolysis) | Carboxyl radical, Halogen radical |

| 4 | Decarboxylation | Aryl radical, CO₂ |

Optimization and Scalability in Laboratory Synthesis

Addressing Synthetic Challenges and Improving Efficiency

General synthetic strategies for similar substituted naphthoate esters often involve multi-step processes that can present challenges such as regioselectivity, control of oxidation states, and purification. Improving the efficiency of such syntheses typically focuses on optimizing reaction conditions, exploring novel catalytic systems, and reducing the number of synthetic steps. However, without specific studies on this compound, a detailed analysis of its synthetic challenges and the strategies to overcome them cannot be provided at this time.

Chemical Reactivity and Derivatization Studies

Reactions at the Naphthalene (B1677914) Ring System

The naphthalene core, activated by two hydroxyl groups, is the primary site for electrophilic attack. Conversely, the chloro group offers a potential site for nucleophilic substitution, though this is generally less favorable. The reactivity is a balance between the activating effects of the hydroxyl groups and the deactivating nature of the chloro and ester substituents.

The orientation of electrophilic aromatic substitution on the Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate ring system is directed by the existing substituents. The two hydroxyl groups (-OH) at positions 1 and 3 are powerful activating groups that direct incoming electrophiles to ortho and para positions. The chloro (-Cl) group at position 4 and the ethyl carboxylate (-COOEt) group at position 2 are electron-withdrawing and thus deactivating.

The cumulative effect of these groups makes the naphthalene system highly reactive towards electrophiles, with the activating hydroxyl groups dominating the directing effects. The positions on the substituted ring (positions 1, 2, 3, 4) are sterically hindered and electronically deactivated by the ester and chloro groups. Therefore, electrophilic attack is predicted to occur on the unsubstituted benzene (B151609) ring at positions 5, 7, and 8. The strong ortho, para-directing influence of the C1-hydroxyl group, transmitted through the aromatic system, preferentially activates the C5 and C7 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | Ethyl 4-chloro-1,3-dihydroxy-5-nitro-2-naphthoate |

| Halogenation | Br⁺, Cl⁺ | Ethyl 5-bromo-4-chloro-1,3-dihydroxy-2-naphthoate |

| Sulfonation | SO₃ | 4-Chloro-2-(ethoxycarbonyl)-1,3-dihydroxy-5-naphthalenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | Ethyl 5-acetyl-4-chloro-1,3-dihydroxy-2-naphthoate |

Nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position is generally challenging. Such reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.

In this compound, the ring is rendered electron-rich by the two powerful electron-donating hydroxyl groups, which destabilizes the key intermediate required for an SNAr mechanism. Consequently, direct displacement of the chloro group by common nucleophiles (e.g., alkoxides, amines) is expected to be difficult and would likely require harsh reaction conditions, such as high temperatures and pressures. Alternative mechanisms, for instance, those proceeding through an aryne intermediate, might be possible but would also necessitate forcing conditions.

Hydroxyl (-OH) Groups: Located at C1 and C3, these are strong activating groups. They donate electron density to the ring via resonance (+R effect), significantly increasing the nucleophilicity of the aromatic system and directing incoming electrophiles to ortho and para positions.

Ethyl Ester (-COOEt) Group: Positioned at C2, this group is deactivating. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less susceptible to electrophilic attack.

The powerful activating nature of the two hydroxyl groups is the dominant influence, rendering the molecule highly susceptible to electrophilic aromatic substitution despite the presence of two deactivating groups. The primary role of the deactivators is to modulate the regioselectivity of the substitution.

Transformations Involving the Ester Moiety

The ethyl ester group is susceptible to characteristic reactions such as hydrolysis and transesterification, which provide pathways to other valuable derivatives.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-1,3-dihydroxy-2-naphthoic acid, under either acidic or basic conditions. ontosight.ai

Base-Catalyzed Hydrolysis (Saponification): This is a common and efficient method involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct. savemyexams.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This reaction involves heating the ester with a strong acid catalyst (e.g., H₂SO₄, HCl) in the presence of excess water. libretexts.org This process is reversible and an equilibrium is established between the reactants and products. chemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Table 2: Typical Conditions for Ester Hydrolysis

| Catalyst Type | Reagents | Conditions | Product |

|---|---|---|---|

| Basic | NaOH(aq) or KOH(aq) in Ethanol/Water | Heat under reflux | Sodium 4-chloro-1,3-dihydroxy-2-naphthoate |

| Acidic | Dilute H₂SO₄(aq) or HCl(aq) | Heat under reflux | 4-Chloro-1,3-dihydroxy-2-naphthoic acid |

Transesterification is the process of converting one ester into another by reaction with an alcohol in the presence of a catalyst. wikipedia.org this compound can be converted to other alkyl esters (e.g., methyl, propyl, etc.) through this process. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent. wikipedia.orgmasterorganicchemistry.com Alternatively, the equilibrium can be shifted by removing one of the products (in this case, ethanol) from the reaction mixture as it forms. wikipedia.org

Table 3: Transesterification of this compound

| Reactant Alcohol (R'-OH) | Catalyst | Resulting Ester Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (acid) or NaOCH₃ (base) | Mthis compound |

| Propan-1-ol (CH₃CH₂CH₂OH) | H₂SO₄ (acid) or NaOPr (base) | Propyl 4-chloro-1,3-dihydroxy-2-naphthoate |

| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ (acid) or NaOBn (base) | Benzyl 4-chloro-1,3-dihydroxy-2-naphthoate |

Conversion to Amides and Hydrazides

The ethyl ester group of this compound serves as a prime site for nucleophilic acyl substitution. This allows for its conversion into a variety of amides and hydrazides, which are often intermediates in the synthesis of more complex molecules.

The reaction with primary or secondary amines leads to the formation of the corresponding N-substituted amides. This transformation is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) yields the corresponding carbohydrazide. The nucleophilicity of amines and hydrazines plays a significant role in these reactions. nih.govresearchgate.net

A study on the reaction of a similar compound, ethyl 2-oxo-2H-chromene-3-carboxylate, with hydrazine hydrate demonstrated that the reaction can sometimes lead to unexpected products depending on the reaction conditions. researchgate.netnih.gov For instance, instead of the expected hydrazide, salicylaldehyde (B1680747) azine and malonohydrazide were formed under certain conditions. researchgate.netnih.gov This highlights the importance of carefully controlling reaction parameters to achieve the desired amide or hydrazide product.

Below is a representative table of these transformations:

| Reagent | Product | Reaction Type |

|---|---|---|

| Primary Amine (R-NH₂) | N-R-4-chloro-1,3-dihydroxy-2-naphthamide | Aminolysis |

| Secondary Amine (R₂-NH) | N,N-R₂-4-chloro-1,3-dihydroxy-2-naphthamide | Aminolysis |

Reactivity of Hydroxyl Groups

The two hydroxyl groups on the naphthalene ring are key to much of the compound's reactivity, participating in oxidation and condensation reactions.

Oxidation Reactions of Hydroxyl Groups

The 1,3-dihydroxy substitution pattern on the naphthalene core makes this compound susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be obtained. Mild oxidation can lead to the formation of quinone-type structures. For instance, 1,3-dihydroxynaphthalene can be oxidized in an alkaline solution to yield 2-hydroxy-1,4-naphthoquinone. chemicalbook.com The presence of the chloro and ester groups on this compound would influence the regioselectivity and feasibility of such oxidations.

Studies on the microbial oxidation of 1- and 2-naphthols have shown that various dihydroxynaphthalene isomers can be produced through biological transformation. researchgate.net Furthermore, the autooxidation of 1,8-dihydroxynaphthalene has been studied as a model for allomelanin synthesis, indicating the propensity of dihydroxynaphthalenes to undergo oxidation. nih.govresearchgate.net The catalytic oxidation of 2,7-dihydroxynaphthalene (B41206) has also been explored to create polymers. acs.org

Intramolecular and Intermolecular Condensations

The hydroxyl groups can participate in both intramolecular and intermolecular condensation reactions. Intramolecular condensation, potentially leading to the formation of furan (B31954) or pyran rings, can occur under acidic or basic conditions. For example, intramolecular aldol (B89426) condensations can form new rings, and the stability of the resulting ring system (five- or six-membered rings are preferred) often dictates the reaction's outcome. youtube.comkhanacademy.org

Intermolecular condensation reactions of dihydroxynaphthalenes can lead to the formation of polymeric structures. epo.org For instance, dihydroxynaphthalene can be condensed with agents like formaldehyde (B43269) to produce resins. epo.org The specific substitution pattern of this compound would influence the structure and properties of any resulting polymers.

Cyclization and Annulation Reactions of Naphthoate Derivatives

The naphthoate structure is a versatile platform for constructing more complex polycyclic systems through cyclization and annulation reactions. These reactions can involve the existing functional groups or the aromatic ring itself.

For instance, the Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a divinyl ketone, is a powerful method for synthesizing cyclopentenones. wikipedia.org Derivatives of this compound could potentially be modified to undergo such reactions. Additionally, electrophilic cyclization of alkynes attached to an aromatic ring is a known method for synthesizing naphthalenes and naphthols. nih.gov

Research into the synthesis of methoxy-substituted 1-phenyl-4-hydroxy-2-naphthoic acids has involved detailed cyclization studies, highlighting the importance of this reaction type in building complex naphthoic acid derivatives. acs.org

Exploration of Radical and Photo-Induced Transformations

The chloro-substituted naphthalene ring in this compound opens up possibilities for radical and photo-induced transformations. Chloronaphthalenes are known to undergo photochemical reactions. uva.es For example, 1-chloronaphthalene (B1664548) can be formed in the atmosphere through the photochemical reaction of naphthalene with radical chlorine species. uva.es

Electrochemical reduction can be used for the complete dechlorination of 1-chloronaphthalene, a reaction that proceeds via a naphthalene radical anion. researchgate.net This suggests that the chloro group on this compound could potentially be removed or replaced under radical conditions.

Visible-light-mediated [3+2] cycloaddition reactions have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones, demonstrating the utility of photochemical methods in modifying naphthalene derivatives. nih.gov Spontaneous oxidative cyclizations of 1,3-dihydroxy-4-dimethylallylnaphthalene have been observed, with a proposed radical-involved mechanism. rsc.org

Coordination Chemistry and Metal-Catalyzed Processes with Naphthoate Ligands

The carboxylate group of the naphthoate ester, once hydrolyzed to a carboxylic acid, can act as a ligand in coordination chemistry. libretexts.org Ligands are molecules or ions that donate electrons to a central metal atom, forming coordination complexes. numberanalytics.com The properties of these complexes are heavily influenced by the nature of the ligand. numberanalytics.com

Naphthoate and its derivatives are known to form complexes with a variety of transition metals. tandfonline.comnih.govnih.gov These metal complexes can have interesting structural features and exhibit biological activity. nih.govnih.gov The specific structure of the resulting complex depends on the coordination mode of the carboxylato ligand and the nuclearity of the metal ions. nih.gov

The presence of the hydroxyl and chloro groups on the this compound backbone could also influence the coordination behavior and the properties of the resulting metal complexes.

Below is a table of some metals that form complexes with naphthalene-based ligands:

| Metal Ion | Example Ligand Type |

|---|---|

| Mn(II) | 3-hydroxy-2-naphthoic acid |

| Fe(II) | 3-hydroxy-2-naphthoic acid |

| Co(II) | 3-hydroxy-2-naphthoic acid |

| Ni(II) | 3-hydroxy-2-naphthoic acid |

| Cu(II) | Naphthylacetic acid |

| Zn(II) | Naphthylacetic acid |

| Ru(II/III) | Naphthylacetic acid |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional (2D) NMR spectra, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl groups, and the ethyl ester moiety. The aromatic protons on the naphthalene (B1677914) ring system typically appear in the downfield region (δ 7.0-8.5 ppm). Due to the substitution pattern, these protons would exhibit complex splitting patterns (e.g., doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors. The single proton at the C5 position is often the most downfield due to deshielding effects. The two hydroxyl protons are expected to appear as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature due to hydrogen bonding. The ethyl group of the ester will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically in the δ 4.0-4.5 and δ 1.0-1.5 ppm regions, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It is expected to display 13 distinct signals, one for each unique carbon atom. The carbonyl carbon of the ester group would be the most downfield signal, typically appearing around δ 165-175 ppm. Carbons bearing hydroxyl groups (C1 and C3) and the chlorine atom (C4) would have their chemical shifts significantly influenced by these electronegative substituents, appearing in the δ 140-160 ppm range. The remaining aromatic carbons would resonate between δ 110-135 ppm. The methylene and methyl carbons of the ethyl ester would be found in the upfield region of the spectrum, around δ 60 and δ 14 ppm, respectively.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the ester group and the substitution pattern on the naphthalene core.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 8.5 |

| Hydroxyl-OH | Variable (Broad s) |

| Ester -CH₂- | ~4.0 - 4.5 (q) |

| Ester -CH₃ | ~1.0 - 1.5 (t) |

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~165 - 175 |

| C1-OH, C3-OH, C4-Cl | ~140 - 160 |

| Aromatic C, C-H | ~110 - 135 |

| Ester -CH₂- | ~60 - 65 |

| Ester -CH₃ | ~14 - 16 |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for probing the nature of hydrogen bonding within the molecule.

The IR spectrum is expected to be dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is a clear indication of intermolecular and potentially intramolecular hydrogen bonding. A strong, sharp absorption band is anticipated in the 1700-1650 cm⁻¹ range, corresponding to the C=O stretching vibration of the ester carbonyl group. The exact position of this band can be influenced by conjugation with the naphthalene ring and hydrogen bonding to the adjacent hydroxyl group.

The aromatic nature of the naphthalene core will give rise to several characteristic bands. C=C stretching vibrations within the aromatic ring are expected to appear as a series of absorptions in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed as weaker bands just above 3000 cm⁻¹. The C-O stretching vibrations from the hydroxyl and ester groups would produce strong bands in the 1300-1100 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹. Analysis of the O-H stretching region in dilute solutions can help differentiate between intramolecular and intermolecular hydrogen bonding.

| Expected IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (H-bonded) | 3500 - 3200 (Broad, Strong) |

| Aromatic C-H stretch | 3100 - 3000 (Weak) |

| Aliphatic C-H stretch | 2980 - 2850 (Weak) |

| C=O stretch (Ester) | 1700 - 1650 (Strong) |

| Aromatic C=C stretch | 1620 - 1450 (Medium) |

| C-O stretch | 1300 - 1100 (Strong) |

| C-Cl stretch | 800 - 600 (Medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Conjugation, and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The extensive conjugation of the dihydroxynaphthalene system gives rise to characteristic absorption bands in the UV-Vis region. The spectrum is expected to show strong absorptions corresponding to π→π* electronic transitions within the aromatic system. These transitions typically result in multiple absorption maxima (λ_max) in the 200-400 nm range. Weaker n→π* transitions, associated with the non-bonding electrons of the oxygen atoms in the hydroxyl and carbonyl groups, may also be observed, often as a shoulder on the longer-wavelength π→π* band.

The compound is also expected to exhibit solvatochromic behavior, where the position of the absorption maxima shifts depending on the polarity of the solvent. nih.gov This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. nih.gov In polar protic solvents, which can act as hydrogen bond donors, a bathochromic (red) or hypsochromic (blue) shift may be observed compared to nonpolar aprotic solvents, depending on the nature of the specific electronic transition and the change in the molecule's dipole moment upon excitation. For instance, a study of the related compound 2-Chloro-3-Ethylamino-1,4-Naphthoquinone showed a bathochromic shift as solvent polarity increased, indicating that the excited state is more polar than the ground state and is stabilized by polar solvents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can provide an accurate mass measurement of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous determination of its molecular formula (C₁₅H₁₁ClO₄).

The theoretical monoisotopic mass of the neutral molecule is 294.0346 Da. In positive ion mode, the protonated molecule [M+H]⁺ (m/z 295.0419) or sodium adduct [M+Na]⁺ (m/z 317.0238) would be observed.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, can reveal characteristic fragmentation patterns. Plausible fragmentation pathways for the [M+H]⁺ ion would include:

Loss of ethylene (B1197577) (C₂H₄): A neutral loss of 28.0313 Da from the ethyl ester group via a McLafferty-type rearrangement, leading to the corresponding carboxylic acid.

Loss of an ethoxy radical (•OC₂H₅): A loss of 45.0598 Da.

Loss of carbon monoxide (CO): A neutral loss of 27.9949 Da from the ring system or ester.

Loss of chlorine radical (•Cl): A loss of 34.9688 Da.

Analyzing these fragmentation patterns provides valuable structural confirmation. The fragmentation of compounds with multiple hydroxyl groups can be complex, often involving successive losses of water molecules. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation

While specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related analogue, Ethyl 1,3-dihydroxynaphthalene-2-carboxylate, provides significant insight into the expected solid-state architecture.

The non-chlorinated analogue crystallizes in the monoclinic space group P 1 21/c 1 with four molecules per unit cell. The naphthalene ring system is essentially planar, as expected. In the solid state, the conformation is stabilized by an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups and the ester carbonyl oxygen. This hydrogen bonding dictates the molecular packing in the crystal lattice.

For this compound, a similar planar naphthalene core and hydrogen bonding network are anticipated. The introduction of the relatively bulky chlorine atom at the C4 position would likely influence the crystal packing. It could lead to steric interactions that alter the unit cell parameters and potentially the intermolecular hydrogen bonding geometry compared to the parent compound. The C-Cl bond could also participate in weaker halogen bonding interactions, further influencing the solid-state structure.

| Crystallographic Data for Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |

| Parameter | Value |

| Formula | C₁₃H₁₂O₄ |

| Space Group | P 1 21/c 1 |

| a | 6.9180 Å |

| b | 13.6514 Å |

| c | 11.8495 Å |

| α | 90° |

| β | 105.322° |

| γ | 90° |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds with this polarity.

A standard method would involve a C18 stationary phase column and a mobile phase gradient consisting of an aqueous component (often with an acid modifier like 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would typically start with a higher proportion of the aqueous phase and ramp up to a higher concentration of the organic phase to elute the compound. Detection is commonly achieved using a UV-Vis detector, set at one of the compound's absorption maxima (e.g., ~254 nm or ~320 nm) to ensure high sensitivity.

The retention time under specific chromatographic conditions is a characteristic of the compound. Purity is assessed by the peak area percentage of the main peak relative to any impurity peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of known concentration standards, allowing the concentration in an unknown sample to be determined accurately. The analysis of related compounds like 1,4-dihydroxy-2-naphthoic acid has been successfully performed using a C18 column with a methanol-water mobile phase.

Electron Spin Resonance (ESR) Spectroscopy (for studies involving radical intermediates)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. The diamagnetic, ground-state this compound molecule, having no unpaired electrons, is ESR-silent and cannot be studied directly by this method.

However, ESR spectroscopy would become an indispensable tool if the compound were involved in reactions that generate radical intermediates. For example, if the dihydroxy-naphthalene moiety were to undergo a one-electron oxidation, it could form a semiquinone radical. ESR spectroscopy could detect this transient species, and analysis of the spectrum's g-factor and hyperfine splitting patterns would provide detailed information about the radical's electronic structure and the distribution of the unpaired electron's spin density across the molecule. Therefore, while not applicable for routine characterization of the stable compound, ESR is a crucial technique for mechanistic studies involving potential single-electron transfer pathways. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the optimized molecular geometry in both the ground and excited states. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The presence of the chloro, hydroxyl, and ethyl carboxylate groups on the naphthalene (B1677914) framework is expected to influence the geometry. For instance, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups could lead to a more planar conformation. DFT calculations can also predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the structural assignments.

| Parameter | Typical Calculated Values for Substituted Naphthoic Acids | Significance for this compound |

|---|---|---|

| Total Energy | Varies with substituents (e.g., in Hartrees) | Indicates the relative stability of different conformers. |

| Rotational Barriers | Calculated for cis and trans conformers | Provides insight into the conformational flexibility around the ester group. |

| Bond Lengths (e.g., C=O, C-Cl) | Typically around 1.2 Å for C=O and 1.7-1.8 Å for C-Cl | Reflects the electronic environment and bond strength. |

| Bond Angles | Dependent on the hybridization and steric effects | Defines the three-dimensional shape of the molecule. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich dihydroxynaphthalene ring, while the LUMO may be distributed over the naphthalene system and the electron-withdrawing ester and chloro groups. The substituents will modulate the energies of these orbitals. The hydroxyl groups, being electron-donating, will raise the HOMO energy, while the chloro and ester groups, being electron-withdrawing, will lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap. nih.gov

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information on the energies and intensities of electronic transitions. researchgate.net The transitions would likely be of the π → π* type, characteristic of aromatic systems.

| Parameter | Expected Trend/Value | Implication |

|---|---|---|

| HOMO Energy | Relatively high | Indicates good electron-donating ability. |

| LUMO Energy | Relatively low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Relatively small | Suggests high chemical reactivity and potential for biological activity. nih.gov |

| Primary Electronic Transition | HOMO → LUMO | Corresponds to the lowest energy absorption in the UV-Vis spectrum. |

The distribution of electron density in a molecule can be analyzed through various population analysis schemes and visualized using Molecular Electrostatic Potential (MEP) maps. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov

For this compound, the MEP map is expected to show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and carboxyl groups, indicating these as sites for electrophilic attack. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl groups. nih.gov The chlorine atom would also contribute to the local electronic environment.

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Hydroxyl and Carbonyl Oxygens | Negative | Nucleophilic sites, prone to attack by electrophiles. |

| Hydroxyl Hydrogens | Positive | Electrophilic sites, can act as hydrogen bond donors. |

| Naphthalene Ring | Variable, generally electron-rich | Can participate in π-stacking interactions. |

| Overall Dipole Moment | Non-zero | Indicates a polar molecule, affecting physical properties. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: To explore the rotational freedom of the ethyl ester group and the hydroxyl groups, and to identify the most stable conformations in different solvent environments.

Study Solvation Effects: To understand how the molecule interacts with water or other solvent molecules, which is crucial for predicting its solubility and behavior in solution.

Investigate Intermolecular Interactions: To model how multiple molecules of this compound interact with each other in the solid state or in solution, providing insights into crystal packing and aggregation behavior.

Simulate Binding to Biological Targets: If a biological target is known, MD simulations can be used to study the binding mode and stability of the molecule within the active site of a protein, which is a key aspect of computer-aided drug design.

| Application Area | Information Gained |

|---|---|

| Conformational Analysis | Identification of low-energy conformers and rotational barriers. |

| Solvation Studies | Radial distribution functions, hydrogen bonding patterns with solvent. |

| Crystal Engineering | Prediction of crystal lattice arrangements and intermolecular forces. |

| Drug Design | Binding free energies, stability of ligand-protein complexes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoate Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR models can be developed to predict their activity and guide the design of new, more potent compounds.

A QSAR study involves:

Data Set: A series of naphthoate analogues with experimentally determined biological activities.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic) is calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

For naphthoate analogues, relevant descriptors could include HOMO and LUMO energies, dipole moment, molecular weight, logP (a measure of lipophilicity), and various topological indices.

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule. |

| Hydrophobic | LogP, Polar surface area (PSA) | Partitioning between aqueous and lipid phases. |

| Topological | Connectivity indices, Wiener index | Molecular branching and connectivity. |

Mechanistic Computational Studies of Chemical Reactions

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these studies can provide a detailed understanding of its reactivity and transformation pathways.

Mechanistic studies typically involve:

Reactant and Product Optimization: Determining the structures and energies of the starting materials and products.

Transition State Searching: Locating the transition state (the highest energy point along the reaction pathway) that connects reactants and products. The structure of the transition state provides crucial information about the mechanism.

Reaction Coordinate Mapping: Tracing the minimum energy path from reactants to products through the transition state, which is known as the intrinsic reaction coordinate (IRC). This confirms that the identified transition state correctly connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy, which is related to the reaction rate.

For this compound, such studies could investigate, for example, the mechanism of electrophilic aromatic substitution, nucleophilic substitution of the chloro group, or oxidation of the hydroxyl groups. Theoretical studies on the oxidation of naphthalene initiated by hydroxyl radicals have demonstrated the power of these methods in mapping complex reaction pathways. researchgate.netresearchgate.net

| Component | Purpose |

|---|---|

| Geometry Optimization | To find the stable structures of reactants, products, and intermediates. |

| Frequency Calculation | To characterize stationary points as minima (reactants, products) or saddle points (transition states). |

| Transition State Search | To identify the highest energy barrier of the reaction. |

| Intrinsic Reaction Coordinate (IRC) | To confirm the reaction pathway and connect the transition state to the reactants and products. |

Investigation of Solvent Effects and Basicity on Compound Behavior

No dedicated studies investigating the influence of different solvents or varying pH levels on the chemical behavior and properties of this compound were identified. Research in this area would be necessary to understand how the compound's polarity, solubility, and reactivity are affected by its chemical environment. Such studies are crucial for predicting its behavior in various chemical processes and for the design of potential applications.

Theoretical Prediction of Optical Properties (e.g., Excited State Dipole Moments, Intramolecular Charge Transfer)

There is no available research detailing the theoretical prediction of the optical properties for this compound. Computational studies are required to calculate properties such as excited state dipole moments and to characterize phenomena like intramolecular charge transfer (ICT). These theoretical insights are fundamental for evaluating the compound's potential in applications related to nonlinear optics, photovoltaics, and fluorescence-based sensing.

Biochemical Interactions and Enzymatic Studies

Enzymatic Targeting and Inhibitory Mechanisms

The specific chemical structure of Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate, featuring a chlorinated dihydroxynaphthalene core, suggests potential interactions with various enzyme systems. Its similarity to the natural metabolite DHNA makes it a candidate for targeting enzymes involved in microbial metabolic pathways that are absent in humans.

Inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Microbial Pathways

The menaquinone (Vitamin K2) biosynthetic pathway is essential for the survival of many Gram-positive bacteria and is a promising target for new antibacterial agents. nih.govplos.org A critical enzyme in this pathway is 1,4-dihydroxy-2-naphthoate isoprenyltransferase, commonly known as MenA. plos.org MenA is a membrane-associated protein that catalyzes the transfer of an isoprenyl chain to the 1,4-dihydroxy-2-naphthoate (DHNA) substrate, forming demethylmenaquinone. plos.orgnih.gov This reaction is a vital step in the production of menaquinone, which functions as an essential electron carrier in bacterial respiratory chains. nih.gov

Given that this compound is a structural analog of the natural MenA substrate, DHNA, it is hypothesized to act as a competitive inhibitor. By mimicking the DHNA structure, the compound can potentially bind to the active site of the MenA enzyme, thereby blocking the binding of the natural substrate and halting the biosynthetic pathway. The development of MenA inhibitors has been shown to result in significant growth inhibitory activities against drug-resistant Gram-positive bacteria, including Mycobacterium species and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Role in Menaquinone Biosynthesis and Related Enzyme Systems

The disruption of menaquinone biosynthesis is a validated strategy for antibacterial drug development. nih.gov The classical pathway begins with chorismate and involves a series of enzymatic steps to produce the soluble DHNA molecule in the cytosol. researchgate.net The subsequent prenylation of DHNA by MenA is a crucial, membrane-associated step. plos.orgnih.gov By inhibiting MenA, compounds like this compound can effectively disrupt the entire menaquinone supply chain.

The menaquinone pathway is also subject to internal regulation. Research has shown that the downstream metabolite DHNA can act as an allosteric feedback inhibitor of MenD, the first committed enzyme in the pathway. nih.gov This suggests a sophisticated control mechanism to manage the levels of redox-active quinones. Introducing an external inhibitor like a DHNA analog could therefore have complex effects, not only by blocking MenA but also potentially influencing other regulatory points within the system. The inhibition of various enzymes in this pathway, including MenA, MenB, and MenE, has shown promise for inhibiting both bacterial growth and biofilm formation. nih.gov

Modulation of Cytochrome P450 Enzymes and Related Metabolic Pathways

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins crucial for the phase I metabolism of a vast array of xenobiotics, including drugs and environmental compounds. mdpi.com Naphthoic acid derivatives are known to be metabolized by these enzymes. For instance, 6-methoxy-2-naphthoic acid has been identified as a substrate for CYP1A2. nih.gov

This compound, as a xenobiotic, would likely be metabolized by CYP enzymes upon entering a mammalian system. The specific CYP isoforms involved would depend on the compound's structural features. The presence of a naphthalene (B1677914) ring, hydroxyl groups, and a chlorine atom suggests that it could be a substrate for multiple CYP enzymes that catalyze oxidative reactions such as hydroxylation, dehalogenation, or de-esterification. mdpi.commdpi.com The modulation of these enzymes, either through inhibition or induction, could have significant implications for drug-drug interactions if the compound were to be developed as a therapeutic agent.

Interaction with Naphthol Hydroxylase Systems

While specific studies detailing the interaction of this compound with dedicated naphthol hydroxylase systems are not prominent in the literature, the metabolism of its core naphthol structure is of biochemical importance. The enzymatic processing of naphthols generally involves hydroxylation to increase water solubility and facilitate excretion, a role often carried out by the versatile Cytochrome P450 enzymes as discussed previously. Novel naphthol derivatives have been investigated for their biological activities, such as the anti-inflammatory effects of methyl-1-hydroxy-2-naphthoate, though their specific metabolic pathways via hydroxylases were not the primary focus of such studies. nih.gov The metabolism of the dihydroxynaphthoate core would likely proceed through further oxidation or conjugation reactions typical for phenolic compounds.

Structure-Activity Relationship (SAR) of Naphthoate Derivatives in Biological Contexts

The biological activity of a molecule is intrinsically linked to its chemical structure. For naphthoate derivatives, modifications to the naphthalene core, such as the addition of functional groups like halogens, can profoundly alter their interaction with enzyme targets and, consequently, their biological potency.

Impact of Halogen Substitution (e.g., Chloro vs. Bromo) on Enzyme Inhibition and Biological Potency

Halogen substitution is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. slideshare.net Halogens can influence a molecule's lipophilicity, electronic distribution, and steric profile, which are critical for enzyme-inhibitor binding. slideshare.netnih.gov

In the context of naphthoic acid derivatives, studies on different biological targets have provided insights into the role of halogenation. For example, in a series of 2-hydroxy-3-naphthoic acid derivatives designed as NMDA receptor inhibitors, the introduction of a bromine atom at the 1-position (as in 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) resulted in a potent inhibitor. nih.gov While the target is different from MenA, the principles of molecular recognition are transferable.

For an inhibitor of MenA like this compound, the 4-chloro substituent is expected to have several effects compared to a non-halogenated or bromo-substituted analog:

Electronic Effect: The chlorine atom is electron-withdrawing, which alters the electron density of the naphthalene ring system. This can affect the strength of interactions, such as hydrogen bonding of the adjacent hydroxyl groups with amino acid residues in the enzyme's active site.

Lipophilicity: Halogens increase the lipophilicity (hydrophobicity) of a molecule. This can enhance its ability to cross cell membranes to reach the membrane-associated MenA enzyme but could also affect its solubility.

Steric Hindrance: The size of the halogen atom (Bromo > Chloro > Fluoro) can create steric hindrance, either positively by promoting a favorable binding conformation or negatively by preventing access to the active site.

The precise impact of chloro versus bromo substitution would depend on the specific topology of the MenA active site, but these general principles guide the rational design of more potent inhibitors.

Table 1: General Principles of Halogen Substitution in SAR

| Feature | Impact of Halogen Substitution (e.g., -Cl, -Br) | Potential Effect on MenA Inhibition |

|---|---|---|

| Lipophilicity | Increases hydrophobicity. | May enhance membrane association and access to the MenA active site. |

| Electronic Effect | Electron-withdrawing nature alters charge distribution on the aromatic ring. | Can modify the pKa of hydroxyl groups and influence hydrogen bonding with the enzyme. |

| Steric Size | Introduces bulk (Br > Cl). | Can either improve or hinder the fit within the enzyme's binding pocket. |

| Metabolic Stability | C-Halogen bonds can be stable, potentially blocking sites of metabolism. | May increase the biological half-life of the inhibitor. |

Role of Hydroxyl and Ester Moieties in Ligand-Enzyme Interactions

The hydroxyl and ester functional groups are pivotal in defining the interaction of this compound with biological targets, primarily enzymes. The dihydroxy arrangement on the naphthalene ring is a key structural feature. Research on related compounds, such as 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has demonstrated that the 1,4-dihydroxy substituents are crucial for biological activity, including the induction of cytochrome P450 enzymes like CYP1A1. nih.gov This activity is significantly enhanced by the presence of a carboxyl group at the 2-position. nih.gov In this compound, the ethyl ester at the 2-position can be considered a modification of this carboxyl group.

The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within the active site of an enzyme. For instance, in a related compound, an intramolecular hydrogen bond is observed between a hydroxyl group and the carbonyl oxygen of an ethyl ester group, which influences the planarity of that portion of the molecule. nih.gov This conformational constraint can be critical for fitting into a specific enzyme's binding pocket.

The ethyl ester moiety, while potentially reducing the polarity compared to a free carboxylic acid, can still participate in hydrophobic and van der Waals interactions. Furthermore, it is plausible that this ester could be hydrolyzed in vivo by esterases to yield the corresponding carboxylic acid, which may represent the more active form of the molecule, as suggested by the high potency of 1,4-DHNA. nih.gov The interplay between the hydrogen-bonding capacity of the hydroxyl groups and the steric and electronic properties of the ethyl ester group is therefore fundamental to the molecule's ligand-enzyme interactions.

Design and Synthesis of Derivatives for Optimized Biochemical Efficacy

To enhance the biochemical efficacy of a lead compound like this compound, the design and synthesis of derivatives are a common strategy in medicinal chemistry. nih.gov Modifications can be targeted to improve various properties, including binding affinity, selectivity, and pharmacokinetic parameters.

Based on the structure-activity relationships of similar compounds, several derivatization strategies can be envisioned:

Modification of the Ester Group: The ethyl group of the ester could be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. This could influence cell permeability and interaction with hydrophobic pockets in the target enzyme.

Alteration of the Naphthalene Core: The chloro substituent at the 4-position could be replaced with other halogens or small functional groups to fine-tune the electronic properties of the aromatic system, potentially affecting binding affinity.

Derivatization of the Hydroxyl Groups: The hydroxyl groups could be acylated or etherified to create prodrugs that might have improved stability or bioavailability. These modifications would likely be cleaved in vivo to release the active dihydroxy form.

The synthesis of such derivatives often involves multi-step chemical processes. For instance, the synthesis of related functionalized chloroarenes has been achieved through procedures involving silylated precursors and titanium tetrachloride-mediated reactions. nih.gov Similarly, the synthesis of other complex heterocyclic compounds for biological evaluation often employs multi-component reactions and various cyclization strategies. nih.govmdpi.com

The following interactive table outlines potential derivatives and the rationale for their design:

| Derivative Class | Modification | Rationale for Improved Efficacy |

| Ester Analogues | Varying the alkyl chain of the ester (e.g., methyl, propyl, benzyl) | Modulate lipophilicity, potentially improving cell membrane penetration and interaction with hydrophobic binding sites. |

| Halogen Analogues | Replacing the chloro group with fluoro, bromo, or iodo | Alter the electronic nature of the aromatic ring, which can influence binding affinity and metabolic stability. |

| Hydroxyl Prodrugs | Acylation or etherification of the hydroxyl groups | Enhance bioavailability and metabolic stability; designed for in vivo conversion to the active form. |

Kinetic and Mechanistic Investigations of Enzyme-Substrate/Inhibitor Interactions

If this compound acts as an enzyme inhibitor, kinetic studies would aim to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki). maynoothuniversity.ienih.gov For example, competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. nih.gov The structure of this compound, with its multiple functional groups, suggests it could mimic an endogenous substrate and act as a competitive inhibitor for a particular enzyme.

Mechanistic studies might involve techniques like stopped-flow spectroscopy to observe pre-steady-state kinetics or X-ray crystallography to determine the three-dimensional structure of the enzyme-inhibitor complex. maynoothuniversity.ie Computational modeling can also provide insights into the binding mode and interactions within the active site, as has been done for related dihydroxynaphthoic acid compounds. nih.gov

The table below summarizes the types of kinetic and mechanistic studies that would be relevant for this compound:

| Study Type | Objective | Potential Outcomes |

| Enzyme Inhibition Assays | To determine if the compound inhibits a specific enzyme and the type of inhibition. | Identification of the compound as a competitive, non-competitive, or other type of inhibitor; determination of Ki value. |

| Steady-State Kinetics | To measure the effect of the compound on the enzyme's reaction rate at various substrate concentrations. | Determination of kinetic parameters such as Km and Vmax in the presence and absence of the compound. |

| Pre-Steady-State Kinetics | To investigate the individual steps in the reaction mechanism, such as binding and conformational changes. | Elucidation of the rates of association and dissociation of the compound with the enzyme. |

| Structural Biology (e.g., X-ray Crystallography) | To determine the three-dimensional structure of the compound bound to the enzyme. | Visualization of the binding mode and key interactions, guiding further drug design. |

Studies on Specific Cellular Processes (e.g., Apoptosis Induction in Cell Lines)

Beyond direct enzyme interactions, the biological activity of a compound is ultimately defined by its effects on cellular processes. One of the most studied cellular outcomes in cancer research is the induction of apoptosis, or programmed cell death. Various synthetic compounds, including derivatives of naphtho[2,3-b]thiophene-4,9-dione and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have been shown to induce apoptosis in cancer cell lines. nih.govmdpi.com

For instance, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was found to induce apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. mdpi.com This was demonstrated through flow cytometric analysis, which showed an increase in both early and late apoptotic cell populations. mdpi.com Mechanistic studies of other anticancer agents have revealed that they can trigger apoptosis through various pathways, including cell cycle arrest. nih.gov

Given the structural similarities to other biologically active aromatic compounds, it is plausible that this compound could also modulate cellular processes such as apoptosis. To investigate this, the compound would be tested on various cell lines, and its effects on cell viability, cell cycle progression, and markers of apoptosis would be assessed.

The following table outlines the typical experimental approaches to study the effects of a compound on apoptosis:

| Experimental Assay | Purpose | Measured Parameters |

| Cell Viability Assay (e.g., MTT, MTS) | To determine the cytotoxic effect of the compound on cancer cells. | IC50 value (concentration at which 50% of cell growth is inhibited). |

| Flow Cytometry with Annexin V/Propidium Iodide Staining | To quantify the percentage of cells undergoing apoptosis and necrosis. | Percentage of early apoptotic, late apoptotic, and necrotic cells. |

| Cell Cycle Analysis | To determine if the compound causes arrest at a specific phase of the cell cycle. | Distribution of cells in G0/G1, S, and G2/M phases. |

| Western Blotting | To measure the expression levels of key apoptosis-related proteins. | Levels of proteins such as caspases, Bcl-2 family members, and p53. |

Potential Applications and Interdisciplinary Research

Development of Enzyme Inhibitors (e.g., for Antimicrobial or Antitubercular Agents)

The structural framework of ethyl 4-chloro-1,3-dihydroxy-2-naphthoate is closely related to 1,4-dihydroxy-2-naphthoic acid (DHNA), a key intermediate in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. This pathway is essential for electron transport in many Gram-positive bacteria, including pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), but is absent in humans, making its enzymes attractive targets for novel antimicrobial agents. researchgate.netnih.gov

Research has focused on inhibiting the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), which catalyzes a crucial step in this pathway. nih.gov Naphthoquinone derivatives, which share the core bicyclic system, have demonstrated promising antitubercular activity. researchgate.netscialert.netfrontiersin.orgnih.gov Studies on various substituted 2-hydroxy-1,4-naphthoquinones have shown significant inhibitory activity against M. tuberculosis H37Ra. researchgate.netscialert.net For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 25-50 μg/mL. scialert.net The therapeutic potential of these compounds is often linked to their ability to act as scaffolds for drugs that can inhibit key mycobacterial enzymes, such as enoyl acyl carrier protein reductase (InhA). researchgate.netscialert.net

Given that this compound possesses the core dihydroxynaphthoic acid structure, it is a promising candidate for the development of novel enzyme inhibitors. The chloro and ethyl ester functionalities offer sites for modification to optimize binding affinity, selectivity, and pharmacokinetic properties, potentially leading to new classes of antimicrobial and antitubercular drugs. researchgate.netnih.govfrontiersin.orgijpsjournal.com

Utility as Chemical Intermediates in Complex Organic Synthesis

This compound is a highly functionalized molecule that serves as a valuable intermediate in the synthesis of more complex organic structures. The naphthalene (B1677914) core provides a rigid scaffold, while the diverse functional groups—two hydroxyls, a chloro atom, and an ethyl ester—offer multiple points for chemical modification.

The hydroxyl groups can be alkylated, acylated, or used to direct further electrophilic aromatic substitution. The chloro substituent can be replaced through various nucleophilic aromatic substitution reactions, introducing a wide range of other functional groups. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This versatility makes the compound a useful building block for creating a library of substituted naphthalene derivatives for various applications. nih.govresearchgate.net

The synthesis of complex chemical products, including pharmaceuticals and industrial chemicals, often begins with such versatile intermediates. usitc.gov The strategic manipulation of the functional groups on this compound allows for the construction of intricate molecular architectures required for biologically active compounds or advanced materials.

Exploration in Advanced Materials Science for Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are crucial for the development of advanced materials used in optoelectronics and photonics. nih.govrsc.org Azo dyes, in particular, have been a focus of NLO research due to their extended π-conjugated systems and strong intramolecular charge transfer (ICT) characteristics. researchgate.netcdnsciencepub.combohrium.com

Research on mono-azo dyes synthesized from the parent compound, ethyl 1,3-dihydroxy-2-naphthoate, has demonstrated their potential as third-order NLO materials. researchgate.net These dyes exhibit solvatochromism, where their light absorption properties change with the polarity of the solvent, which is indicative of significant changes in dipole moment upon excitation—a key factor for NLO activity. researchgate.net By coupling diazotized aromatic amines with the ethyl 1,3-dihydroxy-2-naphthoate core, researchers have created dyes with tunable electronic properties. researchgate.netresearchgate.net

The study of these dyes involves calculating their polarizability (α) and hyperpolarizability (β and γ) constants, which quantify their NLO response. researchgate.netresearchgate.net The presence of electron-donating and electron-accepting groups enhances these properties. The introduction of a chloro group onto the naphthoate ring, as in this compound, would further modify the electronic landscape of the resulting azo dyes, potentially enhancing their NLO response. This makes the compound a valuable precursor for creating novel chromophores for applications in optical switching and data storage. nih.govrsc.org

| NLO Property | Description | Relevance of Naphthoate Azo Dyes |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an electric field. | Studied in ethyl-3-hydroxy-2-napthoate azo dyes. researchgate.net |

| First Hyperpolarizability (β) | Related to the second-order NLO response, such as second-harmonic generation (SHG). | Investigated through solvatochromic methods. researchgate.netresearchgate.net |

| Second Hyperpolarizability (γ) | Related to the third-order NLO response, crucial for applications like optical switching. | Positive and negative values found for dyes from ethyl 1,3-dihydroxy-2-naphthoate. researchgate.net |

Precursors for Novel Pharmaceutical Scaffolds

A pharmaceutical scaffold is a core molecular structure upon which a variety of functional groups can be built to create a library of biologically active compounds. The naphthalene ring system is a well-established scaffold in medicinal chemistry, found in drugs with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comnih.govresearchgate.net

Naphthoquinone derivatives, in particular, are recognized as promising scaffolds for the development of new drugs for tuberculosis treatment. frontiersin.orgnih.gov Their ability to undergo redox cycling and generate reactive oxygen species, as well as inhibit key bacterial enzymes, makes them potent antimicrobial agents. frontiersin.org Studies have shown that various naphthoquinone derivatives are active against both susceptible and drug-resistant strains of M. tuberculosis. frontiersin.orgnih.gov

This compound serves as an excellent starting point for the synthesis of novel pharmaceutical scaffolds based on the naphthalene or naphthoquinone core. Its functional groups allow for the attachment of different pharmacophores to modulate biological activity and selectivity. The development of new amide-coupled or amino-acid-conjugated naphthalene scaffolds has led to compounds with significant antibacterial and antifungal activity, highlighting the versatility of this structural motif. ijpsjournal.comresearchgate.net

Applications in Dye Chemistry and Related Pigment Technologies

The naphthol moiety is a classic component in the synthesis of azo dyes. The coupling reaction between a diazotized aromatic amine and a naphthol derivative, such as this compound, is a fundamental process in color chemistry. researchgate.netgoogle.combyjus.com This reaction creates an azo compound (containing an -N=N- group) which extends the conjugated π-system of the molecule, shifting its light absorption into the visible spectrum and resulting in a colored substance. byjus.com

The specific color and properties of the resulting dye are determined by the substituents on both the aromatic amine and the naphthol coupler. cdnsciencepub.com this compound, with its dihydroxy and ester groups, provides a platform for producing dyes with potentially interesting characteristics, such as good lightfastness and affinity for various fibers. The hydroxyl groups can also influence the dye's solubility and binding properties.